

N-octadecyl-pSar25 mechanism of action in LNPs

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Compound of Interest		
Compound Name:	N-octadecyl-pSar25	
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An In-depth Technical Guide on the Core Mechanism of Action of **N-octadecyl-pSar25** in Lipid Nanoparticles.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] A critical component of LNP formulations is the hydrophilic polymer coating that shields the nanoparticle from opsonization, prevents aggregation, and prolongs circulation time.[1][2] For years, polyethylene glycol (PEG) has been the gold standard for this purpose. However, concerns about the immunogenicity of PEG, leading to accelerated blood clearance and potential hypersensitivity reactions, have prompted the search for alternatives.[3]

Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a promising substitute for PEG.[4] pSar is biocompatible, biodegradable, and exhibits low immunogenicity. **N-octadecyl-pSar25** is a specific polysarcosine-lipid conjugate where an N-octadecyl lipid tail is attached to a polysarcosine polymer of 25 repeating units. This technical guide will delve into the mechanism of action of **N-octadecyl-pSar25** in LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.



Physicochemical Properties of N-octadecyl-pSar25 LNPs

The incorporation of **N-octadecyl-pSar25** into LNP formulations influences their physicochemical properties, which are critical for their in vivo performance. These properties are typically characterized by particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and zeta potential.

Formulati on	lonizable Lipid	pSar Lipid	Size (nm)	PDI	Encapsul ation Efficiency (%)	Zeta Potential (mV)
ALC-0315- based LNP	ALC-0315	C18- pSar25	93.3 ± 2.4	0.10 ± 0.01	94.7 ± 0.7	-5.7 ± 0.4
SM-102- based LNP	SM-102	C18- pSar25	86.2 ± 0.7	0.10 ± 0.01	95.3 ± 0.2	-6.3 ± 0.3

Table adapted from Kang et al., 2024.

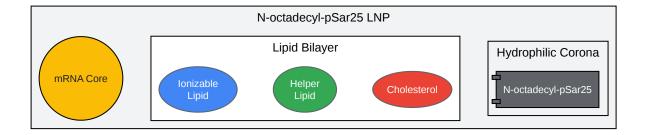
Core Mechanism of Action

The mechanism of action of **N-octadecyl-pSar25** LNPs can be broken down into several key stages: formulation and stabilization, systemic circulation and cellular uptake, and endosomal escape and cargo release.

LNP Formulation and Stabilization

LNPs are typically formed by the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH. The **N-octadecyl-pSar25**, along with the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol, self-assembles into a nanoparticle structure with a core containing the nucleic acid. The hydrophilic pSar25 chains of **N-octadecyl-pSar25** orient towards the aqueous exterior, forming a protective corona around the LNP. This corona provides steric hindrance, preventing aggregation and reducing protein adsorption.





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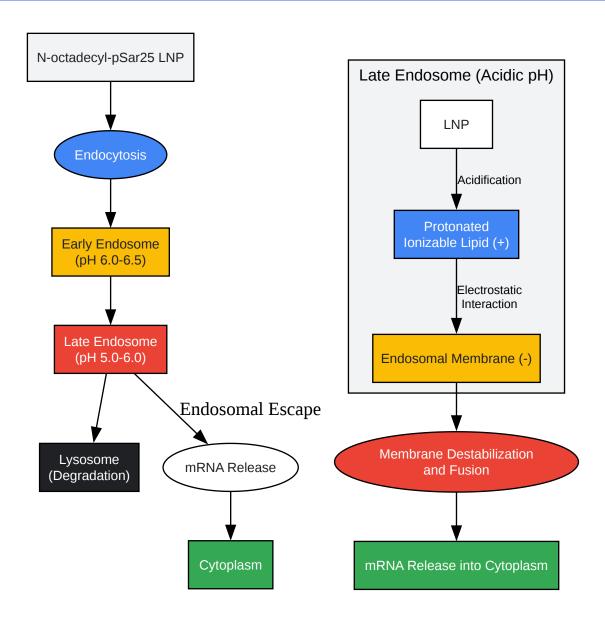
LNP with N-octadecyl-pSar25

Systemic Circulation and Cellular Uptake

Once administered, the hydrophilic pSar corona minimizes opsonization (the process of marking pathogens for phagocytosis), thereby reducing clearance by the mononuclear phagocyte system. This "stealth" property, similar to that conferred by PEG, prolongs the circulation half-life of the LNPs, increasing the probability of them reaching target tissues.

Cellular uptake of LNPs is primarily mediated by endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.





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